N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide
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Overview
Description
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Quinoline Moiety: The quinoline ring is synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the furan and quinoline moieties through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline and furan derivatives.
Scientific Research Applications
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic Acid: Shares the furan and nitrophenyl moieties but lacks the quinoline ring.
5-(4-Nitrophenyl)furfural: Contains the furan and nitrophenyl groups but differs in the aldehyde functionality.
Uniqueness
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide is unique due to the combination of its furan, nitrophenyl, and quinoline moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-15(31-21-6-2-4-17-5-3-13-24-22(17)21)23(28)26-25-14-19-11-12-20(32-19)16-7-9-18(10-8-16)27(29)30/h2-15H,1H3,(H,26,28)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKEYJXIJKMHL-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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